molecular formula C9H16O3 B3057796 Methyl 2,2-diethylacetoacetate CAS No. 85153-63-5

Methyl 2,2-diethylacetoacetate

Cat. No.: B3057796
CAS No.: 85153-63-5
M. Wt: 172.22 g/mol
InChI Key: VNGQLWJNJCZRQU-UHFFFAOYSA-N
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Description

Methyl 2,2-diethylacetoacetate is an organic compound with the molecular formula C9H16O3. It is a methyl ester derivative of acetoacetic acid, characterized by the presence of two ethyl groups at the second carbon position. This compound is of significant interest in organic synthesis due to its versatile reactivity and applications in various chemical processes .

Scientific Research Applications

Methyl 2,2-diethylacetoacetate has diverse applications in scientific research:

Mechanism of Action

While the exact mechanism of action for Methyl 2,2-diethylacetoacetate is not clear, it can be related to the Acetoacetic Ester Synthesis which allows for the conversion of ethyl acetoacetate into a methyl ketone with one or two alkyl groups on the alpha carbon .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,2-diethylacetoacetate can be synthesized through the esterification of 2,2-diethylacetoacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired esterification.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the synthesis .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can yield alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.

Major Products Formed:

Comparison with Similar Compounds

    Methyl acetoacetate: Lacks the ethyl groups, making it less sterically hindered.

    Ethyl acetoacetate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 2,2-dimethylacetoacetate: Contains methyl groups instead of ethyl groups, affecting its reactivity.

Uniqueness: Methyl 2,2-diethylacetoacetate is unique due to the presence of two ethyl groups, which influence its steric and electronic properties. This makes it a valuable intermediate in the synthesis of sterically demanding molecules and enhances its reactivity in specific chemical transformations .

Properties

IUPAC Name

methyl 2,2-diethyl-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-5-9(6-2,7(3)10)8(11)12-4/h5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGQLWJNJCZRQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80234301
Record name Methyl 2,2-diethylacetoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80234301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85153-63-5
Record name Methyl 2,2-diethyl-3-oxobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85153-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,2-diethylacetoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085153635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2,2-diethylacetoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80234301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,2-diethylacetoacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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